molecular formula C10H8ClNO2 B3356880 N-(p-Chlorophenyl)succinimide CAS No. 6943-00-6

N-(p-Chlorophenyl)succinimide

Cat. No. B3356880
CAS RN: 6943-00-6
M. Wt: 209.63 g/mol
InChI Key: MQCXNSWYTPALRY-UHFFFAOYSA-N
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Description

“N-(p-Chlorophenyl)succinimide” is a chemical compound with the linear formula C10H8ClNO2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is also known as "N-(3-Chlorophenyl)succinimide" .


Synthesis Analysis

The synthesis of succinimides can be achieved through various methods. One approach involves the dehydrogenative coupling of diols and amines to form cyclic imides . Another method involves the palladium/chiral nitrogenous ligand-catalyzed enantioselective addition of aryl boronic acids to various maleimides .


Molecular Structure Analysis

The molecular structure of “N-(p-Chlorophenyl)succinimide” can be analyzed using various spectroscopic techniques. For instance, NMR, FTIR, and MS (GC) spectra can provide valuable information about the compound’s structure .


Chemical Reactions Analysis

Succinimides, including “N-(p-Chlorophenyl)succinimide”, can undergo various chemical reactions. For instance, Aspartic acid (Asp) residues can nonenzymatically isomerize via a succinimide intermediate . This reaction pathway involves three steps: iminolization, cyclization, and dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of succinimides can be analyzed using various techniques. For instance, the boiling point and fusion temperature of succinimides can be determined . The sublimation enthalpy and vaporization enthalpy can also be calculated .

Safety And Hazards

Succinimides, including “N-(p-Chlorophenyl)succinimide”, can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s important to handle these compounds with care, using protective clothing and working in a well-ventilated area .

Future Directions

Succinimides, including “N-(p-Chlorophenyl)succinimide”, have potential applications in various fields. For instance, they can be used in the synthesis of hydroxamic acids, which are known for their biological activity . Furthermore, the development of new synthetic methods for succinimides could lead to the discovery of novel antifungal leads .

properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXNSWYTPALRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219586
Record name 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Chlorophenyl)succinimide

CAS RN

6943-00-6
Record name N-(p-Chlorophenyl)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Chlorophenyl)succinimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(p-Chlorophenyl)succinimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFW66VU8WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Soriano-García, RA Toscano, V Mendoza… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of 3-(1-aziridinyl)-N-(p-chlorophenyl)succinimide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) …
Number of citations: 5 scripts.iucr.org
VA Igonin, SV Lindeman, YT Struchkov… - … Section C: Crystal …, 1993 - scripts.iucr.org
In the title molecule, 3-(3, 5-dimethylpiperidino)-l-(4-chlorophenyl)-2, 5-pyrrolidinedione (1), the N-(p-chlorophenyl) substituent is rotated by 68.8 relative to the succinimide plane. The …
Number of citations: 1 scripts.iucr.org
T Matsuo - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
Proton magnetic resonance spectra of succinic anhydride, maleic anhydride, and the N-ethyl- or N-(p-chlorophenyl)-imides have been investigated in various media. In benzene solution…
Number of citations: 22 cdnsciencepub.com
SS Lee, TO Ahn - Journal of applied polymer science, 1999 - Wiley Online Library
Using direct polymer reaction of poly(styrene‐co‐maleic anhydride) (SMA), a synthesis of copolymer of styrene and N‐aryl succinimide (SMI) has been investigated. SMI copolymers …
Number of citations: 63 onlinelibrary.wiley.com
A Takeda, S Wada, Y Ohmura - Memoirs of the School …, 1966 - ousar.lib.okayama-u.ac.jp
a-Chloro-N-arylisobutyrimidyl chloride (I) reacted with ethyl sodiomalonate to afford N-aryl-2, 2-dimethyl-3 carbethoxysuccinimide. This reaction seems to proceed in a different …
Number of citations: 2 ousar.lib.okayama-u.ac.jp
SK Seth - 1972 - search.proquest.com
This dissertation was produced from a microfilm copy of the original document. Page 1 SGGGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the …
Number of citations: 3 search.proquest.com
J Falbe - Angewandte Chemie, 1971 - Academic Press
Number of citations: 1

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